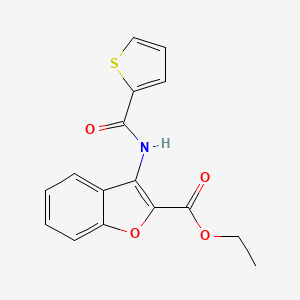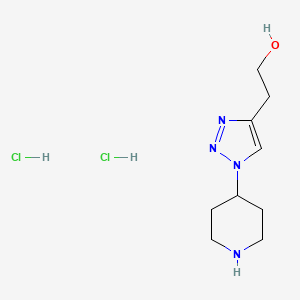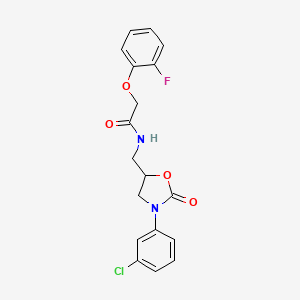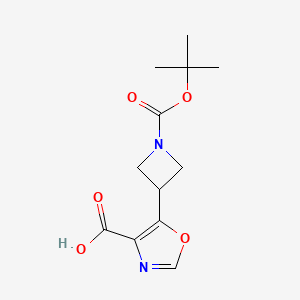
N4,N4-Dibenzylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4-Dibenzylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 4 and 4’ of the pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mécanisme D'action
Target of Action
N4,N4-Dibenzylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs), which are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
This compound acts as a potent inhibitor of CDK2 and CDK9 . It interacts with these targets and inhibits their activity, leading to changes in cell cycle progression and gene transcription .
Biochemical Pathways
The inhibition of CDK2 and CDK9 by this compound affects the cell cycle transition and gene transcription pathways . This results in downstream effects such as the arrest of the cell cycle at the G2/M phase .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of protein phosphorylation of EGFR and m-TOR signaling pathways, arrest of the cell cycle at the G2/M phase, and promotion of cell apoptosis .
Analyse Biochimique
Biochemical Properties
N4,N4-Dibenzylpyrimidine-2,4-diamine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are pivotal kinases in cell cycle transition and gene transcription . It interacts with these enzymes, inhibiting their activity and thereby affecting the biochemical reactions they are involved in .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been found to induce cell cycle arrest in the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to CDKs, inhibiting their activity and thereby affecting the cell cycle and gene transcription .
Temporal Effects in Laboratory Settings
It is known that it has significant inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully investigated. It is known that it exhibits potent anti-malarial activity, with an IC50 of 0.66 µM at the 3D7 strain .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with CDKs . These enzymes play critical roles in cell cycle transition and gene transcription, and their inhibition by this compound can affect these processes .
Transport and Distribution
Given its interactions with CDKs, it is likely that it is transported to the locations where these enzymes are active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with CDKs . These enzymes are located in various compartments within the cell, and the compound’s inhibitory effects on these enzymes suggest that it may also be localized in these areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dibenzylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the pyrimidine ring attack the benzyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4-Dibenzylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4,N4-dibenzylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an antimalarial agent and its ability to inhibit specific kinases, which could be useful in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
N4,N4-Dibenzylpyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as N2,N4-diphenylpyrimidine-2,4-diamine and N2,N4-dibenzylpyrimidine-2,4-diamine While these compounds share a similar core structure, the presence of different substituents on the nitrogen atoms can significantly influence their biological activities and applications
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
4-N,4-N-dibenzylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTSYPLNGGMZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)


![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2639186.png)
![6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2639187.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2639192.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)


